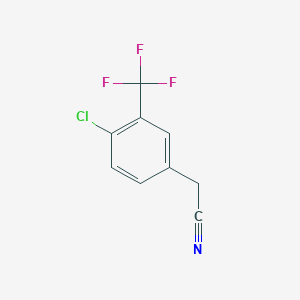

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHNQKBCGYUWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407439 | |

| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22902-82-5 | |

| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a phenylacetonitrile core substituted with two potent electron-withdrawing groups—a chloro and a trifluoromethyl group—renders it a versatile and reactive building block for organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust synthetic protocol, explores its key chemical reactivities, and highlights its critical role as an intermediate in the synthesis of advanced therapeutic agents, most notably the multi-kinase inhibitor drug, Sorafenib. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this valuable chemical entity.

Introduction and Strategic Importance

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a well-established strategy for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound, hereafter referred to as 4-Cl-3-CF3-PNA , embodies this principle. The trifluoromethyl (-CF3) group can enhance metabolic stability and binding interactions, while the chloro (-Cl) group further modifies the electronic properties of the aromatic ring.

The true value of 4-Cl-3-CF3-PNA lies in its utility as a synthetic intermediate. The nitrile functional group is a versatile precursor that can be readily converted into other critical functionalities, such as carboxylic acids, amines, and amides. This synthetic flexibility, combined with the specific substitution pattern of the aromatic ring, makes it a sought-after precursor for complex molecular targets. Its most prominent application is in the synthesis of Sorafenib, an FDA-approved drug for treating primary kidney and liver cancer, where the 4-chloro-3-(trifluoromethyl)phenyl moiety is essential for its biological activity.[1]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting. The key identifiers and computed properties for 4-Cl-3-CF3-PNA are summarized below.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | [2][3] |

| CAS Number | 22902-82-5 | [2][3] |

| Molecular Formula | C₉H₅ClF₃N | [2] |

| Molecular Weight | 219.59 g/mol | [2] |

| PubChem CID | 5004685 | [2][3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Polar Surface Area | 23.8 Ų | PubChem[2] |

Standard analytical techniques are used to confirm the identity and purity of 4-Cl-3-CF3-PNA . These methods include Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to verify the molecular structure and functional groups.[3]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach to synthesizing 4-Cl-3-CF3-PNA is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This classic Sₙ2 reaction is efficient and relies on commercially available starting materials.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 4-Cl-3-CF3-PNA via Sₙ2 cyanation.

Detailed Experimental Protocol

-

Reactor Setup: A 1L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. The system is purged with dry nitrogen.

-

Reagent Charging: Charge the flask with 4-Chloro-1-(bromomethyl)-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous Dimethyl Sulfoxide (DMSO, 5 vol). Begin stirring to ensure complete dissolution.

-

Cyanation: Add sodium cyanide (NaCN, 1.2 eq) portion-wise to the solution.

-

Causality: Using a polar aprotic solvent like DMSO is critical. It effectively solvates the sodium cation while leaving the cyanide anion "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction. A slight excess of NaCN ensures the reaction goes to completion.

-

-

Reaction Monitoring: Maintain the internal temperature at 25-30°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Causality: The reaction is exothermic. Portion-wise addition and temperature monitoring prevent thermal runaways.

-

-

Quenching and Workup: Once complete, cool the reaction mixture to 10-15°C and slowly pour it into ice-cold water (10 vol). Stir for 30 minutes.

-

Causality: Quenching in water precipitates the organic product and dissolves the inorganic byproduct (NaBr) and any unreacted NaCN.

-

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 5 vol). Combine the organic layers.

-

Washing: Wash the combined organic phase with brine (2 x 3 vol) to remove residual water and DMSO.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 4-Cl-3-CF3-PNA as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Cl-3-CF3-PNA stems from the versatile reactivity of its nitrile group.

Caption: Key transformations of the nitrile group in 4-Cl-3-CF3-PNA.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid. This carboxylic acid is a valuable intermediate for forming amides, esters, and other derivatives.

-

Reduction: The nitrile is readily reduced to the corresponding primary amine, 2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ over Raney Nickel). This amine serves as a crucial building block for introducing the phenethylamine scaffold into larger molecules.

Application in Drug Development: The Sorafenib Connection

The 4-chloro-3-(trifluoromethyl)phenyl pharmacophore is a cornerstone of the molecular structure of Sorafenib, a drug used to treat advanced renal cell carcinoma and hepatocellular carcinoma.[1] Sorafenib functions by inhibiting several protein kinases involved in tumor progression and angiogenesis. The synthesis of Sorafenib involves coupling a pyridine-based aniline with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[1] This critical isocyanate intermediate is directly synthesized from a derivative of the 4-Cl-3-CF3-PNA scaffold.

Caption: Logical flow from the 4-Cl-3-CF3-PNA scaffold to Sorafenib.

This direct lineage underscores the industrial and pharmaceutical relevance of 4-Cl-3-CF3-PNA , positioning it not merely as a laboratory chemical but as a strategic starting material in the production of life-saving therapeutics.

Safety, Handling, and Storage

As with all nitrile-containing compounds, 4-Cl-3-CF3-PNA must be handled with appropriate care. Information from safety data sheets (SDS) for closely related structural analogs indicates a clear hazard profile.[4][5][6]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H301 | Toxic if swallowed.[4] |

| H312+H332 | Harmful in contact with skin or if inhaled.[4] | |

| H315 | Causes skin irritation.[4] | |

| H319 | Causes serious eye irritation.[4] | |

| H335 | May cause respiratory irritation.[4] | |

| Precaution | P260 | Do not breathe dust.[4][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][6] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

-

Personal Protective Equipment (PPE): Always handle this compound wearing nitrile gloves, a lab coat, and chemical safety goggles. All operations should be conducted within a certified chemical fume hood to prevent inhalation.[6]

-

Handling: Avoid direct contact with the substance and the formation of dust.[6] In case of skin contact, drench the affected area with running water for at least 15 minutes.[4] In case of eye contact, flush with running water for at least 15 minutes and seek immediate medical attention.[4]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents and strong acids.[6]

Conclusion

This compound is more than a collection of atoms; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable asset for researchers. Its established role as a key precursor to the oncology drug Sorafenib firmly grounds its importance in the field of medicinal chemistry. For scientists and drug development professionals, a thorough understanding of this compound's profile is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

This compound | C9H5ClF3N | CID 5004685. PubChem, National Center for Biotechnology Information. [Link]

- EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. [Link]

-

4-(Trifluoromethyl)phenylacetonitrile. NIST WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C9H5ClF3N | CID 5004685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-(trifluoromethyl)phenylacetonitrile [synhet.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Definitive Guide to the Structural Elucidation of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the precise structural characterization of novel chemical entities is paramount. 2-(4-chloro-3-(trifluoromethyl)phenyl)acetonitrile, a substituted aromatic nitrile, represents a class of compounds with significant potential as a versatile building block in the synthesis of more complex molecules. Its unique substitution pattern, featuring a chloro group and a trifluoromethyl group on the phenyl ring, imparts distinct physicochemical properties that are of great interest in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.[1]

This in-depth technical guide, prepared for an audience of researchers, scientists, and drug development professionals, provides a comprehensive workflow for the structural elucidation of this compound. As a senior application scientist, the following sections will not only detail the necessary analytical techniques but also provide the rationale behind the experimental choices, ensuring a robust and self-validating approach to confirming the molecular structure of this compound.

Physicochemical Properties

A foundational step in the characterization of any compound is the determination of its basic physicochemical properties. These data points provide the initial framework for subsequent analytical method development.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClF₃N | PubChem CID: 5004685[1] |

| Molecular Weight | 219.59 g/mol | PubChem CID: 5004685[1] |

| Exact Mass | 219.0062613 Da | PubChem CID: 5004685[1] |

| IUPAC Name | 2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | PubChem CID: 5004685[1] |

The Integrated Approach to Structure Elucidation

The confirmation of a chemical structure is not reliant on a single analytical technique but rather on the convergence of data from multiple orthogonal methods. This integrated approach provides a high degree of confidence in the final assignment. The workflow for the structural elucidation of this compound is outlined below.

Caption: A comprehensive workflow for the structural elucidation of this compound.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Pattern

Mass spectrometry (MS) is a cornerstone technique in chemical analysis, providing crucial information about the molecular weight and elemental composition of a compound. For the target molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its volatility.[2]

Predicted Mass Spectrum Data

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 219/221 | [C₉H₅ClF₃N]⁺ | - |

| 192 | [C₈H₅ClF₃]⁺ | HCN |

| 184 | [C₉H₅F₃N]⁺ | Cl |

| 156 | [C₈H₅F₃]⁺ | Cl, CN |

| 145 | [C₇H₄F₃]⁺ | CH₂CN, Cl |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak cluster at m/z 219 and 221, corresponding to the [M]⁺ and [M+2]⁺ ions, respectively. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio) is a key diagnostic feature.[3] The fragmentation pattern is anticipated to be dominated by the loss of the chlorine atom, the cyano group, and the trifluoromethyl group, leading to the formation of stable aromatic cations.

Caption: A diagram illustrating the predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to corroborate the proposed structure.

This protocol is adapted from standard methods for the analysis of halogenated aromatic compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of the atoms in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 1H | H-2 |

| ~7.65 | dd | 1H | H-6 |

| ~7.50 | d | 1H | H-5 |

| ~3.80 | s | 2H | -CH₂- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~135 | C-4 |

| ~133 (q) | C-3 |

| ~132 | C-6 |

| ~130 | C-2 |

| ~128 | C-5 |

| ~125 (q) | -CF₃ |

| ~120 | C-1 |

| ~116 | -CN |

| ~25 | -CH₂- |

Note: Predicted NMR data was generated using online prediction tools and is for illustrative purposes.[5][6][7][8][9][10][11]

Interpretation of NMR Spectra

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The splitting patterns (doublet and doublet of doublets) will be indicative of their coupling relationships. A singlet in the aliphatic region will correspond to the two protons of the methylene group. The ¹³C NMR spectrum will show the expected number of carbon signals, with the trifluoromethyl group causing a characteristic quartet for the carbon to which it is attached due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions and perform phase and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to TMS.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

2D NMR (Optional but Recommended): To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Medium | C≡N stretch |

| ~1600, 1480 | Medium-Strong | C=C aromatic ring stretch |

| ~1320 | Strong | C-F stretch (of CF₃) |

| ~1180, 1140 | Strong | C-F stretch (of CF₃) |

| ~830 | Strong | C-H out-of-plane bend (aromatic) |

| ~780 | Strong | C-Cl stretch |

Note: Predicted IR data is based on typical vibrational frequencies for the functional groups present and data from similar compounds.[12]

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups in the molecule. A sharp, medium-intensity band around 2250 cm⁻¹ is characteristic of a nitrile (C≡N) stretching vibration. Strong absorption bands in the 1100-1350 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group. The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1400-1600 cm⁻¹ region and C-H bending vibrations. The C-Cl stretch is expected to appear in the fingerprint region.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be cast on a salt plate.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of a compound. A well-developed HPLC method can separate the target compound from any starting materials, by-products, or degradation products.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Prepare working standards and samples by diluting the stock solution with the mobile phase.

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC Conditions:

-

Mobile Phase: A gradient elution of acetonitrile and water is a good starting point. For example, a linear gradient from 40% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, likely around 254 nm.

-

-

Data Analysis: Assess the purity of the sample by calculating the area percentage of the main peak relative to the total peak area. Method validation should be performed to ensure linearity, accuracy, and precision.[13]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By integrating the data from mass spectrometry, NMR spectroscopy, and IR spectroscopy, a comprehensive and unambiguous confirmation of the molecular structure can be achieved. The chromatographic methods outlined ensure the assessment of the compound's purity, a critical parameter for its intended applications. This guide provides a robust framework for researchers and scientists to confidently characterize this and other related molecules, thereby accelerating the pace of discovery and development in the chemical sciences.

References

-

ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Available at: [Link]

-

ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. Available at: [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. Available at: [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

Gnanasoundar Iraiyadian, D., Joseph Vedhagiri, S., Govindarajan, M., & Parimala, K. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics, 48(4), 360-376. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available at: [Link]

-

Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link]

-

NIST. (n.d.). 2-(Trifluoromethyl)phenyl acetonitrile. Retrieved from [Link]

-

ResearchGate. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Available at: [Link]

-

Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Available at: [Link]

-

ResearchGate. (2023). Which programs or tools are out there to predict the FTIR spectrum of a known chemical structure?. Available at: [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

MDPI. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Available at: [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

Sources

- 1. This compound | C9H5ClF3N | CID 5004685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Visualizer loader [nmrdb.org]

- 6. acdlabs.com [acdlabs.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. PROSPRE [prospre.ca]

- 9. Visualizer loader [nmrdb.org]

- 10. CASPRE [caspre.ca]

- 11. Visualizer loader [nmrdb.org]

- 12. bjp-bg.com [bjp-bg.com]

- 13. High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylacetonitrile (CAS 22902-82-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)phenylacetonitrile, registered under CAS number 22902-82-5, is a key chemical intermediate with significant applications in the fields of medicinal chemistry and materials science.[1] Its unique molecular structure, featuring a chlorinated and trifluoromethylated benzene ring coupled with a reactive nitrile group, makes it a versatile building block for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Chloro-3-(trifluoromethyl)phenylacetonitrile is provided in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 22902-82-5 |

| Molecular Formula | C₉H₅ClF₃N |

| Molecular Weight | 219.59 g/mol |

| IUPAC Name | 2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile |

| Synonyms | 4-Chloro-3-(trifluoromethyl)benzeneacetonitrile |

| Appearance | White to off-white solid |

| Melting Point | 47-49 °C |

| Boiling Point | 131-132 °C at 20 mmHg |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 4-Chloro-3-(trifluoromethyl)phenylacetonitrile can be achieved through various synthetic routes. A common approach involves the transformation of a corresponding benzyl halide or alcohol. One illustrative pathway starts from o-chlorotrifluoromethylbenzene, which undergoes nitration, reduction, and subsequent reactions to yield the final product. A generalized synthetic scheme is depicted below.

Figure 1: Illustrative synthetic pathway for 4-Chloro-3-(trifluoromethyl)phenylacetonitrile.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-Chloro-3-(trifluoromethyl)phenylacetonitrile is centered around its two primary functional groups: the nitrile and the substituted aromatic ring. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. These transformations are fundamental in building more complex molecular scaffolds.

The trifluoromethyl group is a key feature, as its incorporation into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 4-Chloro-3-(trifluoromethyl)phenylacetonitrile serves as a valuable starting material in the synthesis of various pharmaceuticals. For instance, it is a precursor to 4-chloro-3-(trifluoromethyl)phenylisocyanate, an important intermediate in the synthesis of the multi-kinase inhibitor anticancer drug, sorafenib.[2][3]

The general reactivity of the nitrile group, which is central to its utility in drug development, is outlined below.

Figure 2: General reaction pathways for the nitrile group of 4-Chloro-3-(trifluoromethyl)phenylacetonitrile.

Experimental Protocols

Hydrolysis of 4-Chloro-3-(trifluoromethyl)phenylacetonitrile to 4-Chloro-3-(trifluoromethyl)phenylacetic acid

This protocol describes a typical procedure for the hydrolysis of the nitrile group to a carboxylic acid, a common step in the synthesis of more complex molecules.

Materials:

-

4-Chloro-3-(trifluoromethyl)phenylacetonitrile

-

Sulfuric acid (concentrated)

-

Water

-

Sodium hydroxide solution (e.g., 2 M)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-Chloro-3-(trifluoromethyl)phenylacetonitrile (1 equivalent).

-

Acid Addition: Slowly add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to the flask. The reaction is exothermic, so addition should be done carefully, with cooling if necessary.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a sodium hydroxide solution until it is basic. Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

-

Isolation: Extract the product with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-Chloro-3-(trifluoromethyl)phenylacetic acid can be purified by recrystallization from a suitable solvent system.

Safety and Handling

4-Chloro-3-(trifluoromethyl)phenylacetonitrile is a chemical that requires careful handling. The following is a summary of key safety information.[4]

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

-

Handling and Storage: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5]

References

- 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE 22902-88-1 wiki. (n.d.).

- 22902-82-5|2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile. (n.d.).

- 22902-82-5 | 4-Chloro-3-(trifluoromethyl)phenylacetonitrile | Tetrahedron. (n.d.).

- Matrix Scientific. (n.d.).

- 22902-82-5|this compound - Ambeed.com. (n.d.).

- 4-氯-3-三氟甲基苯乙腈- CAS:22902-82-5 - Sunway Pharm Ltd. (n.d.).

- Benzeneacetonitrile, 4-chloro-3-(trifluoromethyl)- - CymitQuimica. (n.d.).

- 4-Chloro-3-(trifluoromethyl)phenylacetonitrile - SynHet. (n.d.).

- 1138444-94-6|1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene - BLDpharm. (n.d.).

- Buy Petalite (EVT-382704) | 1302-66-5 - EvitaChem. (n.d.).

- 3-(Trifluoromethyl)phenylacetonitrile - African Rock Art. (n.d.).

- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents. (n.d.).

- Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 23).

Sources

An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development and process chemistry. It delves into the mechanistic underpinnings, practical considerations, and comparative analysis of the principal synthetic strategies. Detailed experimental protocols, data summaries, and visual representations of reaction pathways are included to facilitate a deep understanding and practical application of the described methodologies.

Introduction: Significance of this compound

This compound, also known as 4-chloro-3-(trifluoromethyl)benzyl cyanide, is a crucial building block in organic synthesis.[1] Its structural motifs, a chlorinated and trifluoromethylated phenyl ring attached to an acetonitrile group, are prevalent in a variety of biologically active molecules. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the chloro substituent provides a site for further functionalization. The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, and amides, making this compound a valuable precursor in medicinal chemistry.

This guide will explore the primary synthetic pathways to this important intermediate, focusing on the underlying principles and practical execution of each method.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached through several established chemical transformations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and economic viability. This section will discuss the most prominent and effective methods.

Nucleophilic Substitution of a Benzyl Halide

A direct and often high-yielding approach to phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[2][3][4] This reaction typically proceeds via an SN2 mechanism, where the cyanide ion displaces the halide from the benzylic carbon.

Reaction Scheme:

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent such as DMSO, DMF, or a mixture of an organic solvent and water is often employed to dissolve both the organic substrate and the inorganic cyanide salt. The use of a phase-transfer catalyst, like a quaternary ammonium salt, can be beneficial in biphasic systems to facilitate the transport of the cyanide anion to the organic phase.[3][4]

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are the most common cyanide sources.[2][3] These salts are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.

-

Leaving Group: Benzyl bromides are generally more reactive than benzyl chlorides, leading to faster reaction rates. However, benzyl chlorides are often more economical starting materials.

Workflow for Nucleophilic Substitution:

Caption: Workflow for the synthesis via nucleophilic substitution.

The Sandmeyer Reaction: From Arylamine to Aryl Nitrile

The Sandmeyer reaction is a classical and powerful method for the introduction of a nitrile group onto an aromatic ring, starting from the corresponding primary arylamine.[5][6][7] This multi-step process involves the diazotization of the amine followed by a copper(I) cyanide-mediated substitution of the diazonium group.[8][9]

Reaction Scheme:

-

Diazotization: Cl-C6H3(CF3)-NH2 + NaNO2 + 2HX → [Cl-C6H3(CF3)-N2]+X- + NaX + 2H2O

-

Cyanation: [Cl-C6H3(CF3)-N2]+X- + CuCN → Cl-C6H3(CF3)-CN + N2 + CuX

Mechanistic Considerations:

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[7][8] The aryl radical then reacts with the cyanide ligand on the copper(II) species to form the final product.

Workflow for the Sandmeyer Reaction:

Caption: Two-step workflow of the Sandmeyer reaction.

Palladium-Catalyzed Cyanation of an Aryl Halide

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The cyanation of aryl halides is a prime example, providing a milder and often more functional-group-tolerant alternative to traditional methods.[10][11][12]

Reaction Scheme:

Cl-C6H3(CF3)-X + M-CN → [Pd Catalyst, Ligand] → Cl-C6H3(CF3)-CN + M-X (where X = Br, I and M = Zn, K)

Key Components and Their Rationale:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[11]

-

Ligand: A phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or bulky electron-rich phosphines are commonly used.[13]

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is a popular choice as it is less toxic than alkali metal cyanides and its slow transmetalation can help prevent catalyst poisoning.[10][14] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another less toxic alternative.[11][15]

Catalytic Cycle for Palladium-Catalyzed Cyanation:

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All manipulations involving cyanides must be performed in a certified fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is adapted from general procedures for the synthesis of benzyl cyanides.[3][4]

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-chloro-3-(trifluoromethyl)benzyl chloride (1.0 eq) in a suitable solvent such as aqueous ethanol.

-

Reagent Addition: Add sodium cyanide (1.2 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC.

-

Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis via the Sandmeyer Reaction

This protocol is based on established procedures for the Sandmeyer reaction.[9]

-

Diazotization:

-

Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Workup and Purification:

-

Cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic extracts, dry, and concentrate. Purify the crude product by column chromatography or distillation.

-

Data Presentation: A Comparative Overview

The following table summarizes typical reaction parameters for the discussed synthetic routes. Yields are indicative and highly dependent on reaction scale and optimization.

| Method | Starting Material | Key Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Nucleophilic Substitution | 4-Chloro-3-(trifluoromethyl)benzyl halide | NaCN or KCN | aq. Ethanol, DMSO | 80-100 | 80-95 | High yield, simple procedure | Requires benzyl halide intermediate |

| Sandmeyer Reaction | 4-Chloro-3-(trifluoromethyl)aniline | NaNO₂, HCl, CuCN | Water | 0-60 | 60-80 | Readily available starting amine | Multi-step, use of toxic CuCN |

| Pd-Catalyzed Cyanation | 4-Chloro-3-(trifluoromethyl)aryl bromide/iodide | Zn(CN)₂, Pd catalyst, ligand | Toluene, DMF | 80-120 | 70-90 | Milder conditions, functional group tolerance | Cost of catalyst and ligand |

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several well-established methodologies. The choice between nucleophilic substitution, the Sandmeyer reaction, and palladium-catalyzed cyanation will depend on a careful evaluation of factors including starting material availability, cost, scalability, and safety considerations. For large-scale industrial production, the nucleophilic substitution route, if the benzyl halide is accessible, often presents the most straightforward and economical option. Palladium-catalyzed methods, while more expensive, offer significant advantages in terms of mildness and substrate scope, making them highly valuable in a research and development setting.

Future research may focus on developing greener and more sustainable synthetic routes, potentially through the use of less toxic cyanide sources, more efficient and recyclable catalysts, or flow chemistry processes. The continuous innovation in synthetic methodology will undoubtedly lead to even more efficient and elegant ways to produce this and other valuable chemical intermediates.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link][5]

-

Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. JoVE. [Link][6]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link][8]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Syntheses. [Link][10]

-

Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link][17]

-

Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme Connect. [Link][15]

-

A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. [Link][18]

-

Progress in the palladium-catalyzed cyanation of aryl chlorides. PubMed. [Link][13]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link][11]

- Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O.

-

chloroacetonitrile. Organic Syntheses. [Link]

-

Synthesis of 4-chlorobenzyl cyanide. PrepChem.com. [Link][3]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link][14]

-

A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. The Royal Society of Chemistry. [Link]

- Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

- Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

-

4-Trifluoromethylbenzaldehyde. Wikipedia. [Link]

-

2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]

-

Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Synthetic strategies to 2‐phenylacetonitrile.. ResearchGate. [Link]

- Preparation of sorafenib base.

-

One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Thieme. [Link]

-

4-(Trifluoromethyl)phenylacetonitrile. PubChem. [Link]

-

The preparation method of 3- trifluoromethyl benzyl cyanide. Google Patents. [19]

-

Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. PMC. [Link]

Sources

- 1. This compound | C9H5ClF3N | CID 5004685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyanation - Wikipedia [en.wikipedia.org]

- 13. Progress in the palladium-catalyzed cyanation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. thieme-connect.de [thieme-connect.de]

- 16. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 17. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]

4-Chloro-3-(trifluoromethyl)phenylacetonitrile physical constants

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Medicinal Chemistry

4-Chloro-3-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile of significant interest in the field of pharmaceutical sciences. Its structural motifs, a chlorinated and trifluoromethylated benzene ring, are prevalent in a variety of contemporary drug candidates. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This technical guide provides a comprehensive overview of the known physical constants, proposed synthetic routes, and analytical methodologies for this important chemical intermediate. While this compound is primarily a research chemical and an intermediate in multi-step syntheses, understanding its properties is crucial for its effective utilization in drug discovery and development. It is notably a potential precursor to key intermediates used in the synthesis of multi-kinase inhibitors like Sorafenib.[1]

Core Physical and Chemical Properties

Experimental data for the physical constants of 4-Chloro-3-(trifluoromethyl)phenylacetonitrile are not widely available in public literature, which is common for a specialized synthetic intermediate. The data presented below is a combination of information from chemical suppliers and computed values from reliable databases. Researchers should verify these properties with their own analytical data.

| Property | Value | Source |

| IUPAC Name | 2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

| CAS Number | 22902-82-5 | |

| Molecular Formula | C₉H₅ClF₃N | |

| Molecular Weight | 219.59 g/mol | PubChem[2] |

| Physical State | Solid (predicted) | |

| XLogP3 (Computed) | 3.1 | PubChem[2] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[2] |

| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | SynHet[1] |

Synthesis of 4-Chloro-3-(trifluoromethyl)phenylacetonitrile: Proposed Methodologies

While a specific, published, step-by-step synthesis for 4-Chloro-3-(trifluoromethyl)phenylacetonitrile is not readily found, a scientifically sound protocol can be devised based on established chemical transformations and patent literature for closely related compounds. Two plausible synthetic routes are presented below.

Method 1: Sandmeyer Reaction of 4-Chloro-3-(trifluoromethyl)aniline

This approach is a classic and reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[3][4] The required starting material, 4-chloro-3-(trifluoromethyl)aniline, can be synthesized from 2-chlorobenzotrifluoride through a nitration and subsequent reduction, as suggested in patent literature for a related isocyanate.[5]

Caption: Proposed synthesis of 4-Chloro-3-(trifluoromethyl)phenylacetonitrile via the Sandmeyer reaction.

Experimental Protocol:

Step 1: Diazotization of 4-Chloro-3-(trifluoromethyl)aniline

-

To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 4-chloro-3-(trifluoromethyl)aniline (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 5 °C.

-

A solution of sodium nitrite (1.05 equivalents) in water is then added dropwise to the aniline suspension while maintaining the temperature between 0 and 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Warm the solution gently to dissolve the salts, then cool to room temperature.

-

The cold diazonium salt solution from Step 1 is then added slowly to the vigorously stirred copper cyanide solution. Effervescence (nitrogen gas evolution) will be observed. The temperature should be monitored and controlled with an ice bath as needed.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, and then gently warmed to 50-60 °C for 30 minutes to ensure complete reaction.

-

The mixture is cooled to room temperature and extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

Method 2: Nucleophilic Substitution of a Benzyl Halide

An alternative route involves the cyanation of a corresponding 4-chloro-3-(trifluoromethyl)benzyl halide. This is a standard method for the synthesis of benzyl cyanides.[6]

Sources

- 1. bjgenuine.com [bjgenuine.com]

- 2. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 6. Cyanation - Wikipedia [en.wikipedia.org]

Spectroscopic data for 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile

Introduction

This compound is a substituted aromatic nitrile, a class of compounds frequently utilized as key intermediates and building blocks in medicinal chemistry and materials science. The precise substitution pattern on the phenyl ring, featuring a chloro group and a trifluoromethyl group, imparts specific electronic and steric properties that are critical for its reactivity and biological activity in larger molecular constructs. Accurate and unambiguous structural confirmation is paramount for any research or development application.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. The key structural features include a 1,2,4-trisubstituted benzene ring, a methylene (-CH₂-) bridge, a nitrile (-C≡N) group, a trifluoromethyl (-CF₃) group, and a chlorine (-Cl) atom.

Caption: Molecular structure of this compound.

Each functional group and unique proton/carbon environment will give rise to characteristic signals, which are predicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show signals in both the aromatic and aliphatic regions. The three aromatic protons are chemically distinct due to the substitution pattern, and their coupling will produce a complex but interpretable set of multiplets. The two methylene protons are chemically equivalent and will appear as a singlet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.75 | d | 1H | H-2 | This proton is ortho to the electron-withdrawing -CF₃ group, leading to a downfield shift. It will appear as a doublet due to coupling with H-6. |

| ~ 7.60 | dd | 1H | H-6 | This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets. |

| ~ 7.45 | d | 1H | H-5 | This proton is ortho to the chlorine atom and will be coupled to H-6, appearing as a doublet. |

| ~ 3.80 | s | 2H | -CH₂CN | The methylene protons are adjacent to the electron-withdrawing phenyl and nitrile groups, shifting them downfield. They are expected to be a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The molecule has 9 unique carbon atoms, and all should be visible in the ¹³C NMR spectrum. The trifluoromethyl group will cause the carbon to which it is attached to appear as a quartet due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 135-140 | C-4 (C-Cl) | The carbon bearing the chlorine atom is deshielded. |

| ~ 132-135 | C-1 (C-CH₂CN) | Quaternary carbon attached to the acetonitrile group. |

| ~ 131 (q) | C-3 (C-CF₃) | This quaternary carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| ~ 130-132 | C-6 | Aromatic methine carbon. |

| ~ 128-130 | C-2 | Aromatic methine carbon adjacent to the CF₃ group. |

| ~ 125-127 | C-5 | Aromatic methine carbon adjacent to the chloro group. |

| ~ 123 (q) | -CF₃ | The trifluoromethyl carbon itself will be a strong quartet with a large C-F coupling constant (~270-275 Hz).[1] |

| ~ 116-118 | -C≡N | The nitrile carbon is characteristically found in this region. |

| ~ 25-30 | -CH₂CN | The aliphatic methylene carbon. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum is expected to be dominated by absorptions from the nitrile, trifluoromethyl, and aromatic moieties.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring. |

| ~ 2950-2850 | Weak | Aliphatic C-H Stretch | Characteristic of the sp³ C-H bonds of the methylene group. |

| ~ 2250 | Medium-Sharp | C≡N Stretch | This is a highly characteristic and reliable absorption for the nitrile group. Its conjugation with the ring may slightly lower the frequency. |

| ~ 1600, 1475 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~ 1320 | Strong | C-F Symmetric Stretch | The C-F bonds give rise to very strong, characteristic absorptions in the fingerprint region.[1] |

| ~ 1180, 1140 | Strong | C-F Asymmetric Stretch | Multiple strong bands are expected for the -CF₃ group. |

| ~ 800-900 | Strong | C-H Out-of-plane Bending | The pattern of these bands can sometimes give clues about the ring substitution. |

| ~ 750-800 | Medium-Strong | C-Cl Stretch | The carbon-chlorine stretch is expected in the lower frequency region of the fingerprint. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering crucial confirmation of its identity.

Predicted High-Resolution MS (ESI or EI):

-

Molecular Formula: C₉H₅ClF₃N

-

Monoisotopic Mass: 219.0063 Da[2]

-

Calculated m/z: 219.0063 (for [M]⁺˙), 220.0096 (for [M+H]⁺)

A key diagnostic feature will be the isotopic pattern of the molecular ion . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will show two distinct molecular ion peaks:

-

M⁺˙ peak at m/z ~219

-

[M+2]⁺˙ peak at m/z ~221, with an intensity approximately one-third that of the M⁺˙ peak.

Predicted Fragmentation Pattern

Electron Ionization (EI) would likely induce fragmentation, providing structural clues.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality spectroscopic data for the title compound.

General Analytical Workflow

Caption: General experimental workflow for spectroscopic analysis.

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Use a relaxation delay of at least 2 seconds and acquire a minimum of 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds and acquire a sufficient number of scans for adequate signal-to-noise (typically >1024).

-

-

Data Processing: Process the Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual solvent peak at 77.16 ppm.

Protocol: FT-IR Spectroscopy

-

Sample Preparation: If the sample is a solid or oil, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the neat sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be automatically ratioed against the background, yielding a spectrum in percent transmittance or absorbance. Label the major peaks corresponding to the key functional groups.

Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1).

-

Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion (M⁺˙) and its characteristic [M+2]⁺˙ isotope peak. Propose structures for the major fragment ions.

Conclusion

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR data provide a detailed map of the C-H framework, while FT-IR confirms the presence of critical nitrile and trifluoromethyl functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, with the distinctive chlorine isotopic pattern serving as a definitive marker. The methodologies and predictive data presented in this guide offer a robust framework for the unambiguous characterization of this important chemical intermediate, ensuring its identity and purity for downstream applications in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Kawai, H., et al. (2011). Supporting Information for Trifluoromethylation and Perfluoroalkylation of Aromatic Compounds by Photoredox Catalysis. Organic Letters. The provided search result is a supporting information document with extensive NMR data for related compounds. The direct URL is not provided, but the citation refers to the journal and type of document.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-[4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile, a key chemical intermediate in the synthesis of various pharmaceuticals and functional materials. The document elucidates the compound's precise chemical identity according to IUPAC nomenclature, details its physicochemical properties, and presents a comprehensive, field-proven protocol for its synthesis. Furthermore, this guide delves into the reactivity of this versatile molecule and its significant applications, particularly its role as a precursor in the synthesis of the multi-kinase inhibitor, Sorafenib. Safety protocols and handling procedures are also outlined to ensure safe and effective utilization in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, providing both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the chemical structure shown below is 2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile .[1] This systematic name precisely describes the molecular architecture, which consists of an acetonitrile group (-CH₂CN) attached to a benzene ring. The benzene ring is substituted at the 4th position with a chloro group (-Cl) and at the 3rd position with a trifluoromethyl group (-CF₃).

Synonyms: 4-Chloro-3-(trifluoromethyl)phenylacetonitrile, [4-chloro-3-(trifluoromethyl)phenyl]acetonitrile.[1] CAS Number: 22902-82-5.[1] Molecular Formula: C₉H₅ClF₃N.[1] Molecular Weight: 219.59 g/mol .[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile is paramount for its effective use in synthesis and for predicting its behavior in various chemical environments. The properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 219.59 g/mol | PubChem[1] |

| Molecular Formula | C₉H₅ClF₃N | PubChem[1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not experimentally determined in available literature. Estimated to be in the range of 50-70 °C based on similar structures. | N/A |

| Boiling Point | Not experimentally determined in available literature. Estimated to be >250 °C at atmospheric pressure. | N/A |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | General chemical principles |

Synthesis Protocol: A Validated Approach

The most direct and widely applicable method for the synthesis of 2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile is through the nucleophilic substitution of a halide in the corresponding benzyl halide with a cyanide salt. This method is a variation of the Kolbe nitrile synthesis. The precursor, 4-chloro-3-(trifluoromethyl)benzyl chloride, can be synthesized from 4-chloro-3-(trifluoromethyl)aniline via a Sandmeyer-type reaction, or more directly from 4-chloro-3-(trifluoromethyl)toluene via free-radical chlorination.

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the readily available 4-chloro-3-(trifluoromethyl)toluene.

Caption: Synthesis of 2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)benzyl chloride

-

Materials: 4-Chloro-3-(trifluoromethyl)toluene, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).

-

Procedure:

-

To a solution of 4-chloro-3-(trifluoromethyl)toluene (1 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3-(trifluoromethyl)benzyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile

-

Materials: 4-Chloro-3-(trifluoromethyl)benzyl chloride, Sodium cyanide (NaCN) or Potassium cyanide (KCN), Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 4-chloro-3-(trifluoromethyl)benzyl chloride (1 equivalent) in DMSO.

-

Add sodium cyanide (1.2 equivalents) portion-wise to the solution. The reaction is exothermic, and the temperature should be maintained below 60 °C with a water bath.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile.

-

Chemical Reactivity and Applications

Reactivity Profile

The reactivity of 2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile is primarily governed by the nitrile functional group and the activated aromatic ring.

-

Nitrile Group Reactivity: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to the corresponding phenylacetic acid under acidic or basic conditions. Reduction of the nitrile, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the corresponding phenethylamine derivative.

-

Benzylic Position: The methylene bridge is acidic and can be deprotonated with a strong base to form a carbanion, which can then be alkylated or used in other carbon-carbon bond-forming reactions.

-

Aromatic Ring: The electron-withdrawing nature of the chloro and trifluoromethyl substituents deactivates the aromatic ring towards electrophilic substitution. However, these groups can be susceptible to nucleophilic aromatic substitution under forcing conditions.

Application in Drug Development: Synthesis of Sorafenib

A paramount application of this chemical scaffold is in the synthesis of Sorafenib, an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. While 2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile itself is not a direct precursor, its corresponding aniline, 4-chloro-3-(trifluoromethyl)aniline, is a key building block. This aniline is converted to 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which then reacts with the amine moiety of 4-(4-aminophenoxy)-N-methylpicolinamide to form the urea linkage in Sorafenib. The synthesis of the acetonitrile provides a viable route to the corresponding carboxylic acid and subsequently to the aniline through a Curtius, Hofmann, or Schmidt rearrangement, highlighting the synthetic utility of the title compound in accessing critical pharmaceutical intermediates.

Caption: Role in the synthetic pathway to Sorafenib.

Safety and Handling

2-[4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-[4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its synthesis via the cyanation of the corresponding benzyl halide is a robust and scalable method. The reactivity of its nitrile and benzylic positions allows for a wide range of chemical transformations, making it a key building block for more complex molecules, including precursors to important pharmaceuticals like Sorafenib. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully harness the potential of this important compound.

References

-

PubChem. (n.d.). 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Evolving Landscape of Trifluoromethylphenylacetonitrile Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl group into phenylacetonitrile scaffolds has given rise to a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of trifluoromethylphenylacetonitrile derivatives. We delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and mechanistic insights. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and practical guidance for advancing the discovery and application of these promising molecules.

Introduction: The Significance of the Trifluoromethyl Moiety in Drug Design